Sigma-2 Preferential Binding: 11-Fold Selectivity Over Sigma-1 Contrasts with Haloperidol's Pan-Sigma Profile
2-(3-Chlorophenyl)-1H-quinazolin-4-one demonstrates preferential sigma-2 receptor binding (Ki = 23 nM) over sigma-1 (Ki = 248 nM), yielding a σ2/σ1 selectivity ratio of approximately 10.8 [1]. In contrast, the prototypical sigma ligand haloperidol binds sigma-1 with Ki = 1.7 nM and sigma-2 with Ki = 13 nM, producing a σ2/σ1 selectivity ratio of approximately 7.6 in the opposite direction (σ1-preferring) [2]. Critically, haloperidol's high-affinity dopamine D2 receptor occupancy (Ki ≈ 2.8 nM) confounds its use as a sigma-selective pharmacological tool, whereas the quinazolinone scaffold lacks significant dopaminergic activity, offering a cleaner sigma-2-preferring signal [3].
| Evidence Dimension | Sigma receptor binding affinity and selectivity (σ2/σ1 ratio) |
|---|---|
| Target Compound Data | Ki σ1 = 248 nM; Ki σ2 = 23 nM; σ2/σ1 ratio = 0.093 (σ2-preferring by ~10.8-fold) |
| Comparator Or Baseline | Haloperidol: Ki σ1 = 1.7 nM; Ki σ2 = 13 nM; σ2/σ1 ratio = 7.6 (σ1-preferring). Haloperidol additionally binds D2 receptor with Ki = 2.8 nM. |
| Quantified Difference | Target compound is σ2-preferring (ratio < 1) versus haloperidol which is σ1-preferring (ratio > 1). Target compound sigma-2 Ki is approximately 1.8-fold weaker than haloperidol's, but sigma-1 Ki is approximately 146-fold weaker, conferring a qualitatively distinct selectivity profile. |
| Conditions | σ1: [³H](+)-pentazocine displacement in guinea pig brain homogenate. σ2: rat PC12 cell binding assay. Haloperidol data from rat brain homogenate (σ1) and PC12 cells (σ2) using [³H](+)-pentazocine and [³H]DTG, respectively. |
Why This Matters
A sigma-2-preferring ligand without confounding dopamine receptor activity enables cleaner dissection of sigma-2-mediated pharmacology in cancer cell proliferation, neuroprotection, and calcium signaling studies, where haloperidol's D2 blockade introduces off-target confounds.
- [1] BindingDB BDBM50604968 (CHEMBL5190189): 2-(3-chlorophenyl)-1H-quinazolin-4-one. Ki σ1 = 248 nM; Ki σ2 = 23 nM. View Source
- [2] Table 3, KSCM series affinity data. Haloperidol Ki σ1 = 1.7 nM, Ki σ2 = 13 nM. PMCID: PMC3490055. View Source
- [3] Bowen WD, Moses EL, Tolentino PJ, Walker JM. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. Eur J Pharmacol. 1990;177(3):111-118. Haloperidol Ki (D2) = 2.8 nM. View Source
